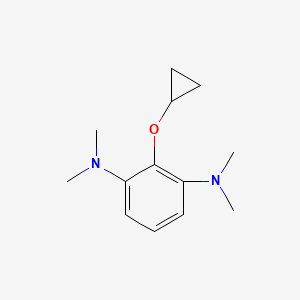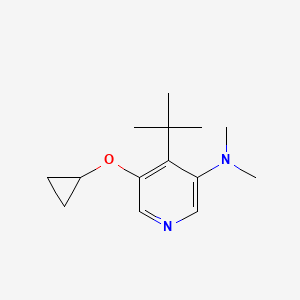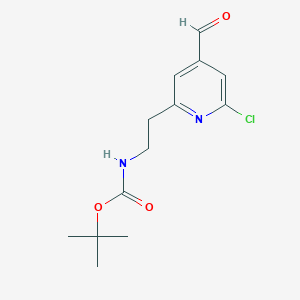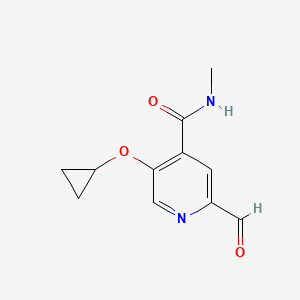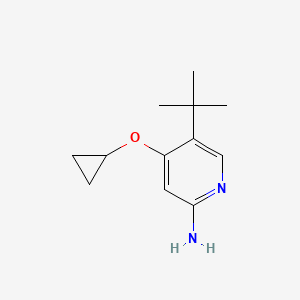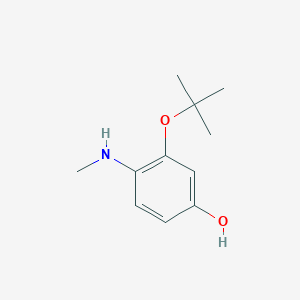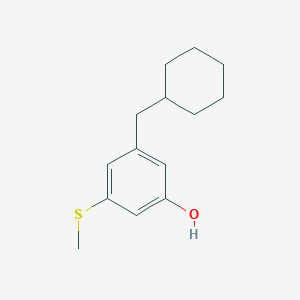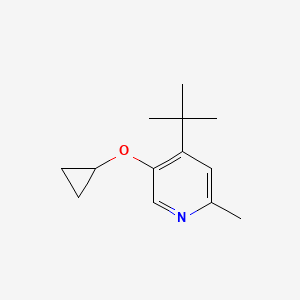
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.189 g/mol . This compound is characterized by the presence of a formyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with an acetamide group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions. The reaction is typically carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product is N-(4-carboxy-6-methoxypyridin-2-YL)acetamide.
Reduction: The major product is N-(4-hydroxymethyl-6-methoxypyridin-2-YL)acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(4-Formyl-6-methoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
Uniqueness
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both formyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
N-(4-formyl-6-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(13)10-8-3-7(5-12)4-9(11-8)14-2/h3-5H,1-2H3,(H,10,11,13) |
Clave InChI |
XFPWFDYUUPCWJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)

